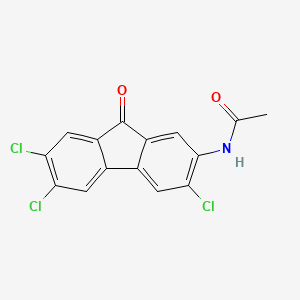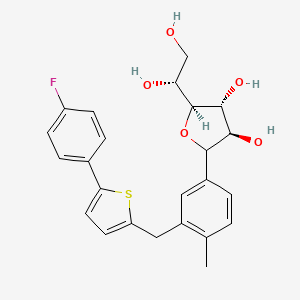
(2S,3R,4R)-2-((R)-1,2-Dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S,3R,4R)-2-(®-1,2-Dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol” is a complex organic molecule featuring multiple functional groups, including hydroxyl groups, a fluorophenyl group, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the fluorophenyl and thiophene groups, and the addition of hydroxyl groups. Typical synthetic routes might include:
Formation of the Tetrahydrofuran Ring: This could be achieved through cyclization reactions involving diols and epoxides.
Introduction of the Fluorophenyl and Thiophene Groups: These groups could be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Addition of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Utilizing techniques such as chromatography or crystallization to purify the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The thiophene ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
Medicine
Possible use as a pharmaceutical intermediate or active ingredient.
Industry
Applications in materials science for the development of new materials with specific properties.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- (2S,3R,4R)-2-(®-1,2-Dihydroxyethyl)-5-(3-((5-(4-chlorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol
- (2S,3R,4R)-2-(®-1,2-Dihydroxyethyl)-5-(3-((5-(4-bromophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol
Uniqueness
The presence of the fluorophenyl group in the compound makes it unique compared to its chlorophenyl and bromophenyl analogs. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity.
属性
分子式 |
C24H25FO5S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
(2S,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22-,23?,24+/m1/s1 |
InChI 键 |
ZLPSHXQANWMHSC-GTZMKNEESA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



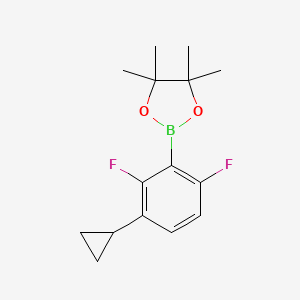

![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)

![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
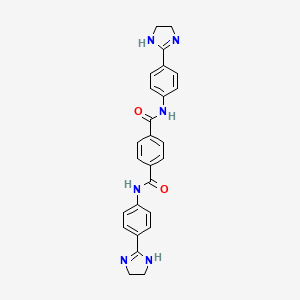
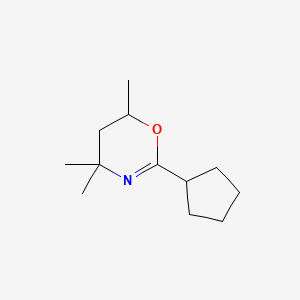
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
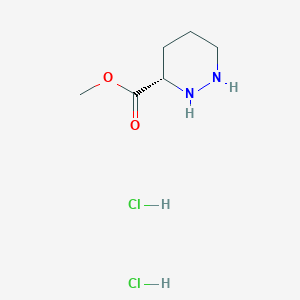
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
